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An In-depth Technical Guide on the Discovery and Development of Cladribine

Introduction
Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) stands as a significant achievement in drug

development, with a remarkable trajectory from its initial synthesis to its approval for two

distinct and debilitating diseases: Hairy Cell Leukemia (HCL) and Relapsing-Remitting Multiple

Sclerosis (RRMS). This technical guide provides a comprehensive overview of the discovery,

development, mechanism of action, and pivotal clinical evaluation of Cladribine, tailored for

researchers, scientists, and drug development professionals.

Discovery and Early Development
The story of Cladribine begins in the late 1970s at the Scripps Research Institute, where

researchers were investigating purine nucleoside analogs for their potential in treating lymphoid

malignancies.[1] The design of Cladribine was inspired by the understanding of adenosine

deaminase (ADA) deficiency, a genetic disorder leading to the accumulation of toxic

deoxyadenosine metabolites in lymphocytes.[2] Scientists hypothesized that a synthetic

adenosine analog resistant to deamination could selectively target and eliminate cancerous

lymphocytes.

This line of inquiry led to the synthesis of 2-chlorodeoxyadenosine (2-CdA).[2] Early studies

demonstrated its potent cytotoxic effects on lymphocytes. Subsequent preclinical and clinical

investigations at Scripps Clinic, spearheaded by pioneers like Dr. Ernest Beutler, established its
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remarkable efficacy in treating Hairy Cell Leukemia, a rare and chronic B-cell malignancy.[3] A

single 7-day infusion of Cladribine was found to induce complete and long-lasting remissions

in a majority of HCL patients.[3][4] This led to its initial FDA approval for HCL under the brand

name Leustatin.[5]

Years later, recognizing its profound and selective impact on lymphocyte populations,

researchers began to explore Cladribine's potential in autoimmune diseases, particularly

Multiple Sclerosis, where lymphocytes play a central role in the inflammatory cascade that

damages the central nervous system. This led to a new chapter in Cladribine's development,

culminating in its approval as an oral therapy for relapsing forms of MS.

Timeline of Key Milestones
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Year(s) Milestone
Organization/Individuals
Involved

Late 1970s
Initial investigation of purine

nucleoside analogs.[1]
Scripps Research Institute

~1980s

Synthesis and initial

characterization of 2-

chlorodeoxyadenosine

(Cladribine).

Scripps Research Institute

1993

FDA approval of intravenous

Cladribine (Leustatin®) for

Hairy Cell Leukemia.[5]

Ortho Biotech (Johnson &

Johnson) / Scripps Research

2005-2007

Patient recruitment for the

CLARITY (CLAdRIbine Tablets

treating MS orallY) Phase III

trial for Multiple Sclerosis.[6]

Merck Serono

2017

European Medicines Agency

(EMA) approval of oral

Cladribine (Mavenclad®) for

highly active relapsing Multiple

Sclerosis.

Merck Serono

2019

FDA approval of oral

Cladribine (Mavenclad®) for

relapsing forms of Multiple

Sclerosis.[7]

EMD Serono

Mechanism of Action
Cladribine is a prodrug, a synthetic purine nucleoside analog of deoxyadenosine. Its selective

cytotoxicity towards lymphocytes is attributed to the unique enzymatic machinery within these

cells.

Cellular Uptake and Activation
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Cladribine enters cells via nucleoside transporter proteins.[8] Inside the cell, it is

phosphorylated by the enzyme deoxycytidine kinase (dCK) to its active triphosphate form, 2-

chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[8][9] Lymphocytes, particularly B and T cells,

have high levels of dCK and relatively low levels of 5'-nucleotidase (5'-NT), the enzyme that

dephosphorylates and inactivates Cd-ATP.[8] This enzymatic imbalance leads to the selective

accumulation of toxic Cd-ATP within lymphocytes.

Disruption of DNA Synthesis and Repair
Cd-ATP interferes with crucial cellular processes, primarily DNA synthesis and repair. It is

incorporated into the DNA strand during replication, leading to the inhibition of DNA synthesis

and the accumulation of DNA strand breaks.[8][9] Furthermore, Cd-ATP inhibits ribonucleotide

reductase, an enzyme essential for producing the deoxynucleotides required for DNA

synthesis.[10]

Induction of Apoptosis
The accumulation of DNA damage and the inhibition of DNA repair mechanisms trigger

programmed cell death, or apoptosis. Cladribine-induced apoptosis is mediated through both

caspase-dependent and caspase-independent pathways.[9] The process involves the

activation of p53, the release of cytochrome c from the mitochondria, and the activation of

caspases, ultimately leading to the demise of the targeted lymphocytes.[8][11]
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Cladribine's intracellular activation and pro-apoptotic mechanism.

Experimental Protocols
Synthesis of 2-chloro-2'-deoxyadenosine (Cladribine)
A common and efficient method for the synthesis of Cladribine involves a two-step process

starting from 2,6-dichloropurine and a protected 1-chloro-2-deoxyribose derivative.[12]

Step 1: Glycosylation

Preparation of the purine salt: 2,6-dichloropurine is treated with a base, such as potassium t-

butoxide, in an anhydrous solvent like 1,2-dimethoxyethane at 0°C to form the potassium

salt. The solvent is then evaporated.[12]

Coupling reaction: The purine salt is suspended in a mixture of anhydrous acetonitrile and

tetrahydrofuran. A solution of 3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranosyl chloride (a

protected 1-chlorosugar) in an anhydrous solvent is then added gradually to the suspension

under an inert atmosphere (e.g., argon) at room temperature.[12] The reaction mixture is

stirred for a specified period to allow for the glycosylation to occur, forming the protected

nucleoside.
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Work-up and purification: The reaction mixture is worked up by evaporation and subsequent

purification, often involving column chromatography on silica gel, to isolate the desired

protected 2,6-dichloropurine nucleoside.[12]

Step 2: Ammonolysis and Deprotection

Ammonolysis: The purified protected nucleoside is dissolved in a mixture of methanol and

tetrahydrofuran and treated with a saturated solution of ammonia in methanol.[12] This step

selectively replaces the chloro group at the 6-position with an amino group.

Deprotection: The ammonolysis reaction also cleaves the p-toluoyl protecting groups from

the sugar moiety.

Purification: The final product, Cladribine, is purified by column chromatography to yield a

white solid.[12]

Deoxycytidine Kinase (dCK) Activity Assay
The activity of dCK, the key enzyme in Cladribine's activation, can be measured using various

methods, including luminescence-based assays.

Principle: The assay indirectly measures dCK activity by quantifying the amount of ATP

consumed during the phosphorylation of a substrate (e.g., deoxycytidine or Cladribine). The

remaining ATP is then used in a luciferase-catalyzed reaction that produces light, which is

inversely proportional to the dCK activity.[7][13]

Protocol Outline:

Enzyme enrichment: dCK is enriched from cell lysates using techniques like anion-exchange

chromatography (e.g., Q Sepharose beads).[7]

Kinase reaction: The enriched dCK fraction is incubated in a reaction buffer containing a

known concentration of ATP, a kinase buffer, and the substrate (e.g., Cladribine).[7]

Luminescence detection: After a specific incubation period, a luciferin/luciferase-containing

reagent (e.g., Kinase-Glo™) is added to the reaction mixture. The luminescence is then

measured using a luminometer.[7]
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Calculation: The dCK activity is calculated based on the decrease in luminescence

compared to a control reaction without the substrate.[7]

DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This

can be visualized by agarose gel electrophoresis.[3][14]

Protocol Outline:

Cell treatment: Cells are treated with Cladribine for a specified duration to induce apoptosis.

Cell lysis: The treated cells are harvested and lysed using a lysis buffer (e.g., containing

Triton X-100 or SDS) to release the cellular contents, including the DNA.[3][15]

DNA extraction: The DNA is extracted from the lysate using phenol-chloroform extraction and

precipitated with ethanol.[15]

RNase and Proteinase K treatment: The DNA precipitate is treated with RNase to remove

contaminating RNA and with Proteinase K to digest proteins.[3]

Agarose gel electrophoresis: The purified DNA is loaded onto an agarose gel containing a

DNA stain (e.g., ethidium bromide) and subjected to electrophoresis.

Visualization: The DNA fragments are visualized under UV light. Apoptotic cells will show a

characteristic "ladder" pattern of DNA fragments of multiples of ~180-200 base pairs.[3]

Clinical Development and Efficacy
Cladribine has undergone extensive clinical evaluation for both Hairy Cell Leukemia and

Multiple Sclerosis, demonstrating significant efficacy in both indications.

Hairy Cell Leukemia
Pivotal studies conducted at the Scripps Clinic established the high efficacy of a single course

of intravenous Cladribine in HCL.

Table 1: Efficacy of Cladribine in Hairy Cell Leukemia (Scripps Clinic Experience)
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Study
Cohort

Number
of
Patients

Complete
Respons
e (CR)

Partial
Respons
e (PR)

Overall
Respons
e Rate
(ORR)

Median
Respons
e
Duration

Referenc
e

Early

Cohort
144 85% 12% 97%

Not

specified
[16]

Young

Patients

(≤40 years)

83

(evaluable)
88% 12% 100%

57 months

(for CR)
[1]

Long-term

Follow-up
358

91% (initial

CR)

7% (initial

PR)
98%

16 years

(median

time from

cladribine

in

continuous

responders

)

[17]

Multiple Sclerosis
The development of an oral formulation of Cladribine for MS was a major breakthrough. The

clinical development program included several key Phase III trials.

CLARITY (CLAdRIbine Tablets treating MS orallY)

This pivotal, two-year, placebo-controlled study evaluated two cumulative doses of oral

Cladribine in patients with RRMS.[18][19]

ORACLE MS (Oral Cladribine in Early Multiple Sclerosis)

This trial investigated the efficacy of oral Cladribine in patients with a first clinical

demyelinating event (clinically isolated syndrome) at high risk of converting to clinically definite

MS.[5][20]

ONWARD (Oral CladribiNe With Rebif®)
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This Phase II study assessed the efficacy and safety of adding oral Cladribine to interferon-

beta-1a therapy in patients with RRMS who had an inadequate response to interferon-beta-1a

alone.[21][22]

Table 2: Key Efficacy Outcomes of Pivotal Phase III Trials of Oral Cladribine in Multiple

Sclerosis
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Trial
Patient
Populatio
n

Treatmen
t Arms

N
Primary
Endpoint

Key
Secondar
y
Endpoint
s

Referenc
e

CLARITY

Relapsing-

Remitting

MS

Cladribine

3.5 mg/kg,

Cladribine

5.25

mg/kg,

Placebo

1326

Annualized

Relapse

Rate

(ARR) at

96 weeks

Proportion

of relapse-

free

patients,

Disability

progressio

n (EDSS)

[18][19]

Results

(3.5 mg/kg

vs.

Placebo):

0.14 vs.

0.33 (58%

reduction,

p<0.001)

79.7% vs.

60.9%

relapse-

free, 33%

reduction

in risk of 3-

month

sustained

disability

progressio

n

[18]

ORACLE

MS

First

Clinical

Demyelinat

ing Event

Cladribine

3.5 mg/kg,

Cladribine

5.25

mg/kg,

Placebo

616

Time to

conversion

to Clinically

Definite

MS

(CDMS)

MRI lesion

activity
[5][20]

Results

(3.5 mg/kg

vs.

Placebo):

67% risk

reduction

(HR 0.33,

p<0.0001)

Significant

reduction

in T1 Gd+

and active

T2 lesions

[20]
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ONWARD

Relapsing

MS with

inadequate

response

to IFN-β

Cladribine

3.5 mg/kg

+ IFN-β,

Placebo +

IFN-β

172

Qualifying

relapse

rate at 96

weeks

MRI lesion

activity
[21][22]

Results

(Cladribine

+ IFN-β vs.

Placebo +

IFN-β):

63%

relative

reduction

(p=0.001)

Significant

reduction

in T1 Gd+

and active

T2 lesions

[21][22]

Safety Profile
The most common adverse event associated with Cladribine is lymphopenia, an expected

consequence of its mechanism of action.[23][24] In clinical trials for MS, most cases of

lymphopenia were mild to moderate.[24] Other common side effects include upper respiratory

tract infections and headaches.[24] The risk of malignancy has been a topic of investigation,

but long-term data from clinical trials and post-marketing surveillance have not shown a

significant increase in the risk of cancer compared to the general population.[25][26]

Table 3: Overview of Common Adverse Events with Oral Cladribine in Multiple Sclerosis

(CLARITY study, 3.5 mg/kg dose)

Adverse Event
Cladribine 3.5
mg/kg (%)

Placebo (%) Reference

Lymphopenia 21.6 1.8 [24]

Headache 24.2 17.2 [24]

Nasopharyngitis 14.4 12.9 [24]

Upper Respiratory

Tract Infection
12.6 9.7 [24]

Nausea 10.0 9.0 [24]
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Conclusion
The development of Cladribine is a testament to the power of rational drug design and the

potential for a single molecule to have a profound impact on diverse diseases. From its origins

in the study of purine metabolism to its current dual role in oncology and neurology,

Cladribine's journey highlights the importance of understanding fundamental biological

pathways. For researchers and clinicians, it serves as a powerful tool and a compelling

example of a targeted therapy that has significantly improved the lives of patients with Hairy

Cell Leukemia and Multiple Sclerosis. The ongoing research into its long-term effects and

potential in other conditions will undoubtedly continue to shape its legacy in the years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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